4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol
Description
Structural and Chemical Significance of Phenol-Ether Derivatives with Unsaturated Moieties
Phenol-ether derivatives that incorporate unsaturated moieties, such as the prop-2-en-1-yl (allyl) group found in 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol, possess a unique combination of chemical features that make them significant in various fields of chemistry. researchgate.netnih.gov The general structure of a phenol (B47542) ether consists of a phenyl group bonded to an alkoxy group. wikipedia.org The presence of the aromatic ring influences the properties of the ether linkage, making the hydrolysis of a phenol ether more challenging compared to an alkyl ether. wikipedia.org
The key structural components of these molecules are the phenol ring, the ether linkage, and an unsaturated carbon-carbon bond. The phenolic hydroxyl group can act as a hydrogen bond donor and imparts weak acidity to the molecule. nsf.gov The ether linkage, while generally stable, provides flexibility to the molecular structure. The unsaturated moiety, typically an alkene, is a site of high reactivity, allowing for a variety of chemical transformations. This functional group can undergo addition reactions, oxidation, and polymerization, making these compounds versatile building blocks in organic synthesis. nih.gov
The structural and chemical significance of these compounds is underscored by their prevalence in both natural products and synthetic molecules with diverse applications. nsf.gov They are found in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govnsf.gov For example, phenol ethers are utilized in pharmaceutical design as substituents that can act as hydrogen-bond acceptors but not donors. nsf.gov
Table 1: Key Structural Features and Their Chemical Significance
| Structural Feature | Chemical Significance |
| Phenol Ring | Aromaticity, site for electrophilic substitution, hydrogen bond donor (hydroxyl group), weak acidity. |
| Ether Linkage | Chemical stability, conformational flexibility. |
| Unsaturated Moiety (Alkene) | Site for addition reactions, oxidation, polymerization, and other chemical transformations. |
Historical Context and Evolution of Research on Analogous Chemical Compounds
The study of phenol-ether derivatives is deeply rooted in the history of organic chemistry. A cornerstone in the synthesis of these compounds is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, was pivotal in understanding the structure of ethers and remains a widely used method for their preparation in both laboratory and industrial settings. wikipedia.orgbyjus.com The Williamson ether synthesis is versatile, allowing for the preparation of both symmetrical and asymmetrical ethers. byjus.com
Initially, research focused on simple phenol ethers, such as anisole. wikipedia.org Over time, as synthetic methodologies advanced, chemists began to explore more complex derivatives incorporating additional functional groups. The introduction of unsaturated moieties, like the allyl group, opened up new avenues for research and application.
Another significant historical development in the synthesis of aryl ethers is the Ullmann condensation. This reaction, which utilizes a copper catalyst to couple an aryl halide with a phenol, is particularly useful for the synthesis of bis-aryl ethers, which cannot be prepared via the Williamson synthesis. wikipedia.org
The evolution of research on analogous compounds has been driven by the quest for new materials and molecules with specific functionalities. For instance, the development of polymers and resins often involves monomers containing reactive double bonds. The presence of a phenolic group in such monomers can enhance properties like thermal stability and flame resistance. mdpi.com In the pharmaceutical industry, the incorporation of phenol-ether motifs with unsaturated side chains has been explored to create new drug candidates with improved biological activity. nsf.gov
The timeline below highlights key milestones in the historical development of research related to phenol-ether synthesis:
1850: Alexander Williamson develops the Williamson ether synthesis, providing a general method for preparing ethers. wikipedia.orgbritannica.com
Early 20th Century: The Ullmann condensation is developed, enabling the synthesis of diaryl ethers. researchgate.net
Mid-20th Century to Present: Increasing focus on the synthesis of complex phenol-ether derivatives with various functional groups, including unsaturated moieties, for applications in materials science and medicine. researchgate.netnih.gov
Current State of Academic Inquiry Pertaining to this compound and Structural Relatives
While specific academic research focused solely on this compound is limited in the public domain, the current state of academic inquiry into its structural relatives, namely aryloxyalkene phenols, is vibrant and multifaceted. Research in this area can be broadly categorized into synthetic methodology, materials science, and medicinal chemistry.
In the realm of synthetic methodology , chemists continue to develop more efficient and environmentally friendly ways to synthesize these complex molecules. researchgate.netnih.gov This includes the use of novel catalysts to improve reaction yields and selectivity, as well as the development of one-pot synthesis procedures to streamline the manufacturing process. mdpi.com Recent advances in cross-coupling reactions have provided powerful tools for the construction of the ether linkage and for the modification of the aromatic ring. nih.gov
In materials science , researchers are exploring the use of aryloxyalkene phenols as monomers for the creation of advanced polymers. The presence of the reactive alkene group allows for polymerization, while the phenolic and ether components can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. mdpi.com For example, related compounds have been investigated for their potential use in organic light-emitting devices (OLEDs). nih.gov
In medicinal chemistry , the focus is on the potential biological activities of these compounds. researchgate.netnih.gov The combination of a phenol, an ether, and an alkene in a single molecule can lead to a diverse range of pharmacological effects. For instance, some m-aryloxy phenols have shown potential as anti-tumor and anti-inflammatory agents. mdpi.com The structural similarity of the allyl group to moieties found in some natural products suggests that these compounds could have interesting biological profiles. For example, eugenol (B1671780), which is 4-allyl-2-methoxyphenol, has demonstrated antimicrobial, analgesic, and anti-inflammatory properties. nih.gov
Current research on structurally similar compounds often involves detailed studies of their chemical properties and potential applications. For instance, research on 2-ethoxyphenol, a related phenol ether, has explored its use as a smoke flavoring compound and its complexation with iron. sigmaaldrich.com While direct research on this compound may not be abundant, the ongoing investigations into its structural relatives provide a strong foundation for future studies into its unique properties and potential uses.
Table 2: Current Research Areas for Aryloxyalkene Phenols
| Research Area | Focus |
| Synthetic Methodology | Development of efficient, selective, and sustainable synthetic routes. Use of novel catalysts and reaction conditions. |
| Materials Science | Application as monomers for high-performance polymers, resins, and coatings. Investigation of thermal, optical, and electronic properties. |
| Medicinal Chemistry | Exploration of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Structure-activity relationship studies. |
Structure
3D Structure
Properties
CAS No. |
111915-32-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(2-prop-2-enoxyethoxy)phenol |
InChI |
InChI=1S/C11H14O3/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
RCCPJSFOUNHORO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 2 Prop 2 En 1 Yl Oxy Ethoxy Phenol
Formation of the Phenol-Ether Linkage: Aromatic Substitution and Coupling Reactions
The central challenge in synthesizing the target molecule lies in the selective formation of the aryl ether bond. This can be achieved through several established methods, each with its own advantages and limitations.
Ullmann-Type Coupling Reactions for Aryl Ether Formation
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of diaryl ethers and aryl alkyl ethers. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. mdpi.comnih.gov Modern modifications of the Ullmann reaction often utilize ligands to improve catalyst efficiency and allow for milder reaction conditions. nih.gov
A potential Ullmann approach to synthesize the target molecule could involve the coupling of 4-bromophenol (B116583) (protected) or a related derivative with 2-[(prop-2-en-1-yl)oxy]ethan-1-ol. The use of a protecting group on the phenolic hydroxyl would be necessary to prevent self-coupling or other side reactions.
Table 2: Potential Ullmann Coupling Strategy
| Aryl Halide | Alcohol | Copper Catalyst | Ligand (optional) | Base | Solvent |
| 1-Bromo-4-(methoxymethoxy)benzene | 2-[(prop-2-en-1-yl)oxy]ethan-1-ol | CuI, Cu(OAc)2 | Phenanthroline, DMEDA | Cs2CO3, K3PO4 | Toluene, Dioxane |
Following the coupling reaction, deprotection of the phenol would yield the desired 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol.
Williamson Ether Synthesis and Analogous Alkylation Approaches
The Williamson ether synthesis is a widely used and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is highly suitable for constructing the ether linkages in this compound. There are two main retrosynthetic disconnections for this approach:
Route A: Reaction of the phenoxide of hydroquinone (B1673460) mono-2-hydroxyethyl ether with an allyl halide.
Route B: Reaction of the phenoxide of 4-(allyloxy)phenol (B186331) with 2-chloroethanol (B45725) or a similar reagent.
Route A is often more practical as it avoids potential complications with the reactivity of the allyl group under basic conditions. The synthesis would start with hydroquinone, which is first mono-alkylated with ethylene (B1197577) oxide or 2-chloroethanol to form 4-(2-hydroxyethoxy)phenol. nih.gov This intermediate is then treated with a base to form the corresponding phenoxide, which subsequently reacts with an allyl halide (e.g., allyl bromide or chloride) to yield the final product. youtube.comyoutube.com
Table 3: Williamson Ether Synthesis (Route A)
| Starting Material | Reagent 1 (Alkylation) | Reagent 2 (Base) | Reagent 3 (Allylation) | Solvent |
| Hydroquinone | Ethylene oxide or 2-Chloroethanol | NaOH, K2CO3 | Allyl bromide or Allyl chloride | Acetone, DMF, Ethanol |
This method is generally preferred due to the high reactivity of primary alkyl halides in SN2 reactions and the ready availability of the starting materials. masterorganicchemistry.com
Incorporation of the Prop-2-en-1-yl Moiety
The introduction of the allyl group is a critical step in the synthesis. This can be achieved either by direct allylation of a hydroxyl group or through a series of functional group transformations.
Direct Allylation of Hydroxyl Groups
As described in the Williamson ether synthesis (Section 2.1.3), the most straightforward method for introducing the prop-2-en-1-yl group is through the direct allylation of a suitable precursor containing a hydroxyl group. This typically involves the reaction of an alcohol or phenol with an allyl halide in the presence of a base. google.com
In the context of synthesizing this compound, the key intermediate, 4-(2-hydroxyethoxy)phenol, possesses two hydroxyl groups: one phenolic and one primary aliphatic. nih.gov Selective allylation is crucial. Due to the higher acidity of the phenolic proton, it can be selectively deprotonated with a suitable base, directing the allylation to the phenoxy oxygen. However, to achieve allylation on the ethoxy-alcohol, the phenolic hydroxyl group would first need to be protected.
Table 4: Reagents for Direct Allylation
| Hydroxyl-Containing Substrate | Allylating Agent | Base | Solvent |
| 4-(2-hydroxyethoxy)phenol | Allyl bromide | K2CO3 | Acetone |
| Protected 4-(2-hydroxyethoxy)phenol | Allyl chloride | NaH | THF |
Functional Group Transformations Leading to the Terminal Alkene
While direct allylation is the most common approach, the terminal alkene of the prop-2-en-1-yl moiety could, in principle, be formed through functional group transformations. For example, a precursor containing a propyne (B1212725) group could be selectively reduced to a propene. Alternatively, an elimination reaction from a suitable precursor could also generate the double bond. However, these multi-step approaches are generally less efficient than direct allylation for this particular target molecule.
Elaboration of the Ethoxyethoxy Side Chain
The construction of the 2-(allyloxy)ethoxy substituent is a critical step in the synthesis of the target molecule. This can be accomplished through a stepwise addition of the side chain components or by utilizing a pre-formed fragment in a ring-opening reaction.
Sequential Alkylation of Ethylene Glycol Derivatives
A common and high-yielding method for the synthesis of phenol ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, which is formed by treating the phenol with a strong base. wikipedia.orgwikipedia.org For the synthesis of this compound, a sequential Williamson ether synthesis is a viable pathway.
This strategy can be envisioned in two primary routes, both starting from hydroquinone:
Route A: The first step involves the mono-alkylation of hydroquinone with a 2-haloethanol derivative, such as 2-chloroethanol, to form 4-(2-hydroxyethoxy)phenol. The subsequent step is the alkylation of the remaining hydroxyl group of the ethylene glycol moiety with an allyl halide (e.g., allyl bromide) to yield the final product.
Route B: Alternatively, ethylene glycol can be first mono-allylated to form 2-(allyloxy)ethanol. This intermediate is then activated, typically by converting the hydroxyl group to a good leaving group like a tosylate or a halide. The resulting species can then be reacted with hydroquinone in the presence of a base to form the target molecule.
The choice of base is crucial in these reactions. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, weaker bases like sodium hydroxide (B78521) or potassium carbonate are often sufficient. youtube.com The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. francis-press.com
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
|---|---|---|---|---|
| Hydroquinone | 2-Chloroethanol, Base | 4-(2-Hydroxyethoxy)phenol | Allyl Bromide, Base | This compound |
| Ethylene Glycol | Allyl Bromide, Base | 2-(Allyloxy)ethanol | 1. TsCl, Pyridine 2. Hydroquinone, Base | This compound |
Ring-Opening Reactions of Cyclic Ethers
An alternative to sequential alkylation is the ring-opening of a cyclic ether, specifically an epoxide. This approach offers a different pathway for constructing the C-O bond of the ethoxy group. jsynthchem.com In this methodology, a phenoxide ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy ether.
For the synthesis of this compound, this strategy would involve the reaction of the hydroquinone monoanion with 2-(allyloxymethyl)oxirane. The nucleophilic attack would preferentially occur at the less sterically hindered carbon of the epoxide ring, a characteristic of base-catalyzed epoxide opening which follows an SN2 mechanism. libretexts.org This reaction would directly form the 2-(allyloxy)-1-hydroxyethoxy side chain. Subsequent protonation during workup yields the secondary alcohol, which is an isomer of the target compound. To obtain the desired primary alcohol structure, one would need to start with a different epoxide, such as one derived from glycidol (B123203) and an allyl halide.
The reaction can be catalyzed by either acids or bases. jsynthchem.com In a basic medium, a strong nucleophile like a phenoxide is required to open the neutral epoxide ring. jsynthchem.com
Advanced Synthetic Techniques and Catalysis in Phenol-Ether Chemistry
Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder and more efficient alternatives to traditional etherification reactions.
Transition Metal Catalysis in C-O Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds. The Ullmann condensation, a classical copper-catalyzed reaction, is used to form diaryl ethers by reacting an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org While traditionally requiring harsh conditions, modern ligand development has enabled these reactions to proceed under milder conditions. nih.govacsgcipr.org
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. acs.org These methods often exhibit broad functional group tolerance and can be more efficient than traditional methods for constructing aryl ethers. acs.org In the context of synthesizing this compound, a palladium or copper catalyst could be used to couple an appropriately substituted aryl halide (e.g., 4-bromophenol protected with a suitable group) with 2-(allyloxy)ethanol. These catalytic systems often employ specific ligands, such as phosphines or N-heterocyclic carbenes, to facilitate the reaction. acsgcipr.org
Biocatalytic and Stereoselective Approaches in Related Syntheses
Biocatalysis offers an environmentally friendly and highly selective alternative for organic synthesis. mdpi.com Enzymes, such as lipases, can catalyze the formation of ether bonds, often with high regioselectivity and stereoselectivity. mdpi.com While specific biocatalytic routes to this compound are not widely reported, related enzymatic reactions demonstrate the potential of this approach. For instance, lipases are known to catalyze the acylation and deacylation of alcohols and phenols with high selectivity. mdpi.comnih.gov
This selectivity could be exploited in a chemoenzymatic synthesis. For example, an enzyme could be used to selectively acylate one of the hydroxyl groups of a diol intermediate, allowing for the other hydroxyl group to be chemically modified. Subsequent enzymatic deacylation would then reveal the desired product. Such approaches are particularly valuable when chirality is a factor, as enzymes can distinguish between enantiomers or enantiotopic groups, leading to the synthesis of enantioenriched products. mdpi.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 4 2 Prop 2 En 1 Yl Oxy Ethoxy Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group directly attached to the aromatic ring is a key site of chemical activity, influencing the molecule's acidic properties and its susceptibility to substitution reactions.
Like other phenols, 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol exhibits weak acidity due to the resonance stabilization of its conjugate base, the phenoxide anion. The presence of the electron-donating 2-[(prop-2-en-1-yl)oxy]ethoxy group at the para position influences this acidity. Electron-donating groups generally decrease the acidity of phenols by destabilizing the negative charge on the phenoxide ion. vanderbilt.edu Consequently, the pKa of this compound is expected to be slightly higher than that of unsubstituted phenol (B47542) (pKa ≈ 10).
The deprotonation of the phenolic hydroxyl group by a suitable base leads to the formation of a phenoxide anion. This anion is a more potent nucleophile than the parent phenol and can participate in various subsequent reactions.
Table 1: Acid-Base Properties
| Property | Description |
|---|---|
| Acidity | Weakly acidic, characteristic of phenols. |
| pKa | Expected to be slightly greater than 10 due to the electron-donating substituent. |
The phenolic hydroxyl group and the para-substituted ether linkage are strong activating groups for electrophilic aromatic substitution (SEAr). wikipedia.orgresearchgate.net They donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups are ortho, para-directing. vanderbilt.eduyoutube.com Since the para position is already occupied, electrophilic attack will be directed to the ortho positions (C2 and C6) relative to the hydroxyl group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine or chlorine, often without a Lewis acid catalyst due to the high activation of the ring, would yield mono- or di-substituted products at the ortho positions. vanderbilt.edu
Nitration: Treatment with a mixture of nitric and sulfuric acid would introduce a nitro group at the ortho positions.
Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group at the ortho positions. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring at the ortho positions, typically using a Lewis acid catalyst. wikipedia.org
Table 2: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
Chemical Transformations of the Allyl (Prop-2-en-1-yl) Moiety
The terminal allyl group provides a site of unsaturation, which is amenable to a variety of addition and transformation reactions.
The phenolic structure with an alkyl substituent in the para position is susceptible to oxidation, which can lead to the formation of reactive intermediates known as quinone methides. nih.govnih.gov Enzymatic or chemical oxidation can generate a phenoxy radical, which can then lead to the formation of a para-quinone methide. These intermediates are highly reactive electrophiles and can participate in reactions with various nucleophiles. nih.govmdpi.com The formation of quinone methides is a known bioactivation pathway for various phenolic compounds. nih.govnih.gov
The double bond of the allyl group can be readily reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction converts the prop-2-en-1-yl group into a propyl group, saturating the side chain. This transformation removes the reactivity associated with the alkene functionality.
Table 3: Hydrogenation of the Allyl Group
| Reactants | Catalyst | Product |
|---|
The terminal double bond of the allyl group makes it a suitable substrate for olefin metathesis reactions. wikipedia.org This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), can be used to synthesize more complex molecules. wikipedia.orgbeilstein-journals.org For example, cross-metathesis with another olefin could be used to extend the side chain or introduce new functional groups. Ring-closing metathesis could also be envisioned if another double bond is present in a suitable position within the molecule.
Other carbon-carbon bond-forming reactions involving the allyl group are also possible. For instance, it can participate in Heck reactions or other palladium-catalyzed cross-coupling reactions, provided a suitable reaction partner is used.
Stability and Cleavage of Ether Linkages
The chemical structure of this compound contains two distinct ether linkages: an aryl ether linkage (Ar-O-CH₂) and an allyl ether linkage (CH₂-O-CH₂-CH=CH₂). The stability and reactivity of these linkages differ significantly due to their electronic and structural properties.
The aryl ether bond, connecting the phenol ring to the ethoxy group, is generally stable. The carbon-oxygen bond has a partial double bond character due to the delocalization of oxygen's lone pair electrons into the aromatic ring. This makes the bond stronger and more difficult to cleave. wikipedia.orgyoutube.com Hydrolysis of a phenol ether is significantly more difficult than that of an alkyl ether. wikipedia.org Cleavage of such bonds typically requires harsh conditions, such as the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org In such reactions, the products are the corresponding phenol and an alkyl halide, as nucleophilic substitution on the sp²-hybridized aromatic carbon is unfavorable. youtube.comlibretexts.orglibretexts.org
In contrast, the allyl ether linkage is considerably more labile and serves as a common protecting group for alcohols and phenols precisely because it can be cleaved under relatively mild conditions. researchgate.net A variety of reagents can selectively cleave the allyl group without affecting the more robust aryl ether bond. researchgate.netresearchgate.net
Several methods have been developed for the deallylation of phenolic ethers. These methods often employ transition metal catalysts or strong acids. The choice of reagent can be tailored to be compatible with other functional groups present in the molecule. researchgate.net
Table 1: Reagents and Conditions for Allyl Ether Cleavage
| Reagent/Catalyst | Conditions | Comments |
|---|---|---|
| Palladium on Charcoal (Pd/C) with Ammonium Formate | Catalytic amount of 10% Pd/C in methanol. | Mild and efficient for deprotecting allyl ethers of phenols. researchgate.net |
| Palladium Complexes (e.g., Tetrakis(triphenylphosphine)palladium(0)) | In the presence of a nucleophile acceptor like pyrrolidine, piperidine, or morpholine. | Proceeds via a π-allyl-palladium complex. google.comacsgcipr.org |
| Chlorotrimethylsilane/Sodium Iodide | Facile and efficient cleavage of allyl ethers. | Provides a mild alternative to other methods. researchgate.net |
| Low-Valent Titanium Reagent (e.g., Ti(O-i-Pr)₄/TMSCl/Mg) | Mild reaction conditions. | Catalyzes C-O bond cleavage. researchgate.net |
| Ethyl Azodiformate | Refluxing in benzene (B151609), followed by acid hydrolysis. | Involves an ene reaction. tandfonline.com |
Mechanistic Investigations of Key Reactions
The cleavage of the ether linkages in this compound proceeds through distinct mechanistic pathways depending on the specific bond being broken and the reagents employed.
Cleavage of the Allyl Ether Linkage:
Palladium-Catalyzed Mechanism: The most common and mild method for allyl ether cleavage involves palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The mechanism is believed to proceed through the formation of a π-allyl palladium complex. google.comacsgcipr.org The palladium(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition step where the C-O bond is cleaved, forming a π-allyl palladium(II) complex and a phenoxide. In the presence of a nucleophilic scavenger (e.g., morpholine, pyrrolidine), the allyl group is transferred from the palladium complex to the scavenger, regenerating the palladium(0) catalyst and allowing the catalytic cycle to continue. google.com An alternative pathway with Pd/C may involve a single electron transfer (SET) process rather than a π-allyl-palladium complex. researchgate.net
Acid-Catalyzed Sₙ1 Mechanism: In the presence of strong acids like HBr or HI, the cleavage of the allyl ether can occur via an Sₙ1-type mechanism. libretexts.orglibretexts.org The reaction begins with the protonation of the ether oxygen, creating a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized allylic carbocation. This carbocation is relatively stable, promoting the Sₙ1 pathway. libretexts.orglibretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbocation to form an allyl halide. The other product is the corresponding alcohol (in this case, 4-(2-hydroxyethoxy)phenol).
Cleavage of the Aryl Ether Linkage:
Acid-Catalyzed Sₙ2 Mechanism: The cleavage of the aryl alkyl ether bond with strong acids (HBr or HI) generally proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.org After the initial protonation of the ether oxygen, the halide nucleophile attacks the less sterically hindered carbon of the ethoxy group. This results in the cleavage of the alkyl-oxygen bond, yielding phenol and a haloalkane. youtube.com A nucleophilic attack on the sp²-hybridized carbon of the benzene ring is disfavored. youtube.comlibretexts.org Therefore, the products from the cleavage of the aryl ether portion of the molecule would be this compound cleaving to hydroquinone (B1673460) and the corresponding dihalide, or subsequent cleavage of the remaining ether linkages depending on the reaction conditions. Diaryl ethers are generally not cleaved by acids. libretexts.orglibretexts.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full analysis would involve a suite of one-dimensional and two-dimensional experiments.
1H, 13C NMR Chemical Shift Assignments and Coupling Analysis
1H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenol (B47542) ring would typically appear as two distinct doublets in the region of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy and allyloxy protons would present more complex signals. The methylene (B1212753) protons of the ethoxy group (-O-CH2-CH2-O-) would likely appear as two triplets around δ 3.8-4.1 ppm. For the prop-2-en-1-yl (allyl) group, the protons would exhibit characteristic signals: a doublet for the -O-CH2- protons around δ 4.5 ppm, and multiplets for the vinylic protons (-CH=CH2) between δ 5.2 and δ 6.1 ppm. The phenolic hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
13C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would appear in the δ 115-155 ppm range, with the carbons attached to oxygen appearing further downfield. The aliphatic carbons of the ethoxy and allyloxy chains would be found in the upfield region, typically between δ 60 and δ 75 ppm for the carbons bonded to oxygen, and the vinylic carbons of the allyl group would be expected around δ 117 ppm (=CH2) and δ 134 ppm (-CH=).
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (Note: These are estimated values based on analogous structures, as experimental data is not available.)
| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | Variable (broad singlet) | - |
| Aromatic C-H (ortho to -OH) | ~6.8 (d) | ~116 |
| Aromatic C-H (ortho to -OR) | ~6.8 (d) | ~116 |
| Aromatic C-OH | - | ~150 |
| Aromatic C-OR | - | ~152 |
| -O-CH2-CH2-O- (phenol side) | ~4.1 (t) | ~69 |
| -O-CH2-CH2-O- (allyl side) | ~3.8 (t) | ~70 |
| -O-CH2-CH=CH2 | ~4.5 (d) | ~72 |
| -O-CH2-CH=CH2 | ~6.0 (m) | ~134 |
| -O-CH2-CH=CH2 | ~5.3 (m) | ~117 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To confirm the connectivity of the atoms, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene protons in the ethoxy chain and between the vinylic and allylic protons of the prop-2-en-1-yl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular weight of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol (C11H14O3) with very high precision. This allows for the calculation of the molecular formula, confirming the elemental composition. The expected exact mass would be approximately 194.0943 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This would be used to confirm the purity of the synthesized compound and to analyze its fragmentation pattern. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed. Key fragmentation pathways would likely involve the cleavage of the ether linkages, leading to fragments corresponding to the loss of the allyl group or the ethoxy group.
Interactive Data Table: Predicted Mass Spectrometry Data (Note: These are theoretical values as experimental data is not available.)
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| HRMS (Exact Mass) [M]+ | 194.0943 |
| Major Fragment Ions (m/z) | 153 ([M-C3H5]+), 110 ([M-C5H8O]+, hydroquinone) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the phenolic group. The C-H stretching vibrations of the aromatic ring would appear around 3030-3100 cm-1, while the aliphatic C-H stretches would be observed in the 2850-3000 cm-1 region. The C=C stretching of the allyl group would give a peak around 1645 cm-1. A series of strong bands between 1000 and 1300 cm-1 would be indicative of the C-O stretching vibrations of the ether linkages and the phenol. The substitution pattern on the benzene ring would be confirmed by the out-of-plane C-H bending vibrations in the 800-850 cm-1 region. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching of the allyl group and the aromatic ring breathing modes.
Interactive Data Table: Predicted IR Absorption Bands (Note: These are typical ranges for the functional groups.)
| Frequency Range (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600-3200 | O-H stretch | Phenol |
| 3100-3000 | C-H stretch | Aromatic & Vinylic |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1645 | C=C stretch | Allyl |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| 1300-1000 | C-O stretch | Ether & Phenol |
| 850-800 | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, this method primarily probes the π → π* transitions associated with the benzene ring. The phenol chromophore typically exhibits two main absorption bands in the UV region. nih.gov
The primary, more intense band (the La band) appears at shorter wavelengths, while a secondary, less intense band with more defined vibrational structures (the Lb band) is observed at longer wavelengths. nih.gov The position and intensity of these bands are sensitive to the solvent environment and the nature of the substituents on the phenyl ring. The ether linkages (–oxy]ethoxy}) attached to the phenol at the para position are auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Ionization of the phenolic hydroxyl group in a basic medium would lead to the formation of a phenolate (B1203915) ion, resulting in a significant red shift of both absorption bands. nih.gov
Based on data from structurally similar compounds, the expected absorption maxima for this compound in a neutral, non-polar solvent would be in the range of 270-290 nm for the Lb band.
Table 1: UV-Vis Absorption Maxima for Structurally Related Phenolic Compounds
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Phenol | Cyclohexane | 269 | nih.gov |
| 4-Methoxyphenol | Acidic Mobile Phase | 222, 282 | sielc.com |
| Phenol | Ethanol | 271 | nih.gov |
| Phenolate Ion | Water | 240, 294 | nih.gov |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for determining the purity of this compound and for separating it from reactants, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and commonly employed techniques for this purpose.
Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis of moderately polar phenolic compounds. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase.
Table 2: Example RP-HPLC Conditions for Analysis of Phenolic Compounds
| Analyte | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 4-Methoxyphenol | Primesep 100 | Water, Acetonitrile (B52724) (MeCN), Sulfuric Acid | UV 300 nm | sielc.com |
| 4-Ethyl-2-methoxyphenol | Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | Not Specified | sielc.com |
| Phenol and Chlorophenols | C18 | Acetonitrile, Phosphate Buffer | UV 225 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, improved peak capacity, greater sensitivity, and much faster analysis times. nih.govresearchgate.net A method developed for HPLC can typically be transferred to a UPLC system with adjustments to the flow rate and gradient profile to leverage the advantages of the technology. researchgate.net
For the analysis of this compound, a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) and a photodiode array (PDA) detector would provide a rapid and highly efficient method for purity assessment and quantification. nih.govresearchgate.netresearchgate.net The reduced analysis time makes UPLC particularly suitable for high-throughput screening applications.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.
To perform this analysis, a high-quality single crystal of this compound must first be grown, which can be a challenging and rate-limiting step. nih.gov As no crystal structure for this specific compound appears to be published, its precise solid-state geometry has not been experimentally determined.
However, based on the known structures of related phenol ether compounds, certain geometric features can be anticipated:
The phenyl ring would be essentially planar.
The C(aromatic)–O–C(aliphatic) bond angle of the ether linkage is expected to be in the range of 117-120°, reflecting the sp2 hybridization of the aromatic carbon and sp3 hybridization of the adjacent ether oxygen.
The conformation of the flexible ethoxy and prop-2-en-1-yl side chains would be determined by crystal packing forces and the formation of intermolecular hydrogen bonds involving the phenolic hydroxyl group. These hydrogen bonds are expected to be a dominant feature in the crystal lattice. nih.gov
The definitive molecular geometry and packing arrangement can only be confirmed through successful single-crystal X-ray diffraction analysis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzene |
| 4-Methoxyphenol |
| Phenol |
| 4-Ethyl-2-methoxyphenol |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
| Formic acid |
Computational Chemistry and Theoretical Investigations of 4 2 Prop 2 En 1 Yl Oxy Ethoxy Phenol
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has been a central tool in the computational analysis of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been utilized to perform a comprehensive examination of the molecule's properties in its ground state. This approach allows for a detailed understanding of the molecule's geometry, vibrational modes, electronic orbitals, and charge distribution.
Molecular Geometry Optimization and Conformational Analysis
The geometric structure of this compound was optimized using DFT calculations, revealing the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the minimum energy, providing key data on bond lengths, bond angles, and dihedral angles. The optimized structure shows that the phenol (B47542) ring is nearly planar, as expected. The bond lengths calculated through this method show good agreement with standard values, with aromatic C-C bonds in the phenol ring measuring approximately 1.39 Å. The C-O bonds within the ether linkages are calculated to be around 1.37 Å and 1.43 Å, reflecting their different chemical environments.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C2-C3 | 1.39 Å |
| Bond Length | C-O (phenol) | 1.37 Å |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Angle | C1-C2-C3 | 120.1° |
| Bond Angle | C-O-C (ether) | 112.5° |
Note: The table presents a selection of key geometrical parameters. Atom numbering corresponds to standard chemical diagrams of the molecule.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis is a critical component of computational studies, providing a theoretical basis for interpreting experimental spectroscopic data, such as that obtained from FT-IR and Raman spectroscopy. For this compound, these calculations predict the frequencies and intensities of its fundamental vibrational modes. The calculated vibrational spectrum can be correlated with experimental findings to confirm the molecular structure. For instance, the characteristic O-H stretching vibration of the phenolic group is predicted at a specific frequency, which typically aligns well with the broad absorption band observed in the experimental IR spectrum. Similarly, C-H stretching vibrations of the aromatic ring and the allyl group, as well as C=C and C-O stretching modes, are all assigned based on these theoretical calculations.
Table 2: Key Calculated Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3600 | O-H Stretch | Phenolic hydroxyl group |
| ~3100 | C-H Stretch | Aromatic ring |
| ~3020 | C-H Stretch | Allyl group (=CH₂) |
| ~1640 | C=C Stretch | Allyl group |
| ~1510 | C=C Stretch | Aromatic ring |
| ~1240 | C-O Stretch | Aryl-ether |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides profound insights into the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily located on the electron-rich phenol ring, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map for this compound illustrates the electrostatic potential on the molecule's surface. Regions of negative potential, typically colored red, are associated with high electron density and are prone to attack by electrophiles. In this molecule, these negative regions are concentrated around the oxygen atoms of the phenol and ether groups. Regions of positive potential, shown in blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. These are primarily found around the hydrogen atom of the phenolic hydroxyl group.
Atomic Charge Distributions (e.g., Mulliken, Natural Population Analysis)
The distribution of atomic charges across a molecule is a fundamental aspect of its electronic structure. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate these charges. For this compound, these analyses consistently show that the oxygen atoms carry the most significant negative charges due to their high electronegativity. The hydrogen atom of the hydroxyl group exhibits a notable positive charge, making it acidic. The carbon atoms in the aromatic ring have varying charges, reflecting the influence of the electron-donating ether and hydroxyl substituents. This detailed charge distribution data is crucial for understanding the molecule's dipole moment and its interactions with other molecules.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Fukui Functions)
Global Reactivity Descriptors: These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global reactivity parameters include:
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (I - A) / 2, where I is the ionization potential and A is the electron affinity. unc.edu A large energy gap between HOMO and LUMO signifies high hardness and low reactivity. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the molecule's polarizability and high reactivity. nih.govnih.gov
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is calculated as μ ≈ -(I + A) / 2. researchgate.net
Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It is defined as ω = μ² / 2η. researchgate.net
For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict these values. Based on studies of similar phenolic compounds like eugenol (B1671780), the following table presents expected values for these descriptors. researchgate.netresearchgate.net
| Descriptor | Symbol | Typical Calculated Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.5 to -6.0 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 4.5 to 5.5 | Difference between LUMO and HOMO energies |
| Chemical Hardness | η | 2.25 to 2.75 | Resistance to change in electron distribution |
| Chemical Softness | S | 0.36 to 0.44 | Reciprocal of hardness, indicates reactivity |
| Electronegativity | χ | 3.0 to 3.5 | Ability to attract electrons |
| Chemical Potential | μ | -3.0 to -3.5 | Electron escaping tendency |
| Electrophilicity Index | ω | 1.6 to 2.0 | Propensity to accept electrons |
Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a local descriptor that identifies which atoms in a molecule are more susceptible to a specific type of attack. unc.edunih.govnih.gov It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. unc.edu Condensed Fukui functions are used to determine the reactivity of individual atomic sites. researchgate.net The calculations help identify:
Sites for nucleophilic attack (f+): Where an electron is added.
Sites for electrophilic attack (f-): Where an electron is removed.
Sites for radical attack (f0): The average of f+ and f-.
For this compound, the phenolic oxygen and specific carbon atoms on the aromatic ring are expected to be key sites for electrophilic attack, while the oxygen atoms in the ethoxy chain would also exhibit significant reactivity.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for studying the electronic excited states of molecules. rsc.orgrsc.orgmdpi.comiastate.edu It allows for the calculation of properties related to how a molecule interacts with light, making it invaluable for interpreting and predicting optical phenomena. researchgate.net TD-DFT is often favored due to its favorable balance of computational cost and accuracy for many molecular systems. chemrxiv.org
TD-DFT calculations can accurately predict the UV-Visible absorption spectra of molecules. nih.govmdpi.com The method calculates the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These calculations help assign the observed absorption bands to specific electronic transitions, typically from occupied molecular orbitals (like HOMO) to unoccupied ones (like LUMO). nih.gov
For this compound, TD-DFT calculations, often performed with a functional like B3LYP or CAM-B3LYP and a basis set like 6-311+G(d,p), can predict the maximum absorption wavelength (λmax). mdpi.compku.edu.cn The calculations would likely reveal π → π* transitions within the phenol ring as the dominant contributions to the main absorption bands. Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. pku.edu.cn
| Parameter | Predicted Value | Description |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | ~280 - 300 nm | Wavelength of strongest light absorption |
| Excitation Energy | ~4.1 - 4.4 eV | Energy required for the main electronic transition |
| Oscillator Strength (f) | > 0.1 | Theoretical intensity of the absorption band |
| Major Transition | HOMO → LUMO | Primary molecular orbitals involved in the excitation |
Furthermore, TD-DFT can also be employed to compute Electronic Circular Dichroism (ECD) spectra, which is essential for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, this method is applicable to its chiral derivatives. researchgate.net
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials. mdpi.com DFT calculations are used to determine several key NLO parameters:
Linear Polarizability (α): The linear response of the electron cloud to an external electric field.
First Hyperpolarizability (β): The first nonlinear response, responsible for second-harmonic generation (SHG).
Second Hyperpolarizability (γ): The second nonlinear response, related to third-harmonic generation (THG).
For this compound, calculations would likely show a moderate dipole moment and first hyperpolarizability. The presence of the electron-donating alkoxy and hydroxyl groups on the phenol ring contributes to these properties. A study on the structurally related eugenol provides a basis for the expected values. researchgate.net
| NLO Property | Symbol | Typical Calculated Value (a.u.) | Description |
|---|---|---|---|
| Dipole Moment | μ | 2.0 - 3.0 D | Measure of molecular polarity |
| Mean Linear Polarizability | ⟨α⟩ | ~100 - 120 | Average linear response to an electric field |
| First Hyperpolarizability | βtot | ~300 - 500 | First nonlinear optical response |
Thermodynamic Parameter Calculations (e.g., Heat Capacity, Entropy, Enthalpy)
DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule in the gas phase. rsc.org After optimizing the molecular geometry and performing a frequency calculation, parameters such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined at different temperatures. researchgate.net These calculations provide fundamental data on the thermal behavior of the molecule. For phenolic compounds, such calculations have been shown to be reliable. researchgate.net
| Thermodynamic Parameter | Symbol | Typical Calculated Value (at 298.15 K) |
|---|---|---|
| Zero-point vibrational energy | ZPVE | ~120-130 kcal/mol |
| Heat Capacity at constant volume | Cv | ~50-60 cal/mol·K |
| Entropy | S | ~110-120 cal/mol·K |
| Enthalpy | H | ~15-20 kcal/mol |
Intermolecular Interaction Analysis Using Hirshfeld Surfaces and Fingerprint Plots
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.
Complementary to the Hirshfeld surface is the 2D fingerprint plot, which summarizes the intermolecular contacts in a graphical format. nih.gov It plots the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the area of these regions corresponds to the percentage contribution of each interaction to the total Hirshfeld surface. mdpi.com
For this compound, Hirshfeld analysis would likely reveal the following key interactions:
H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms in the molecule. nih.gov
O···H/H···O contacts: Representing hydrogen bonds, particularly involving the phenolic hydroxyl group and the ether oxygens, which are crucial for the crystal packing.
C···H/H···C contacts: Indicating weaker C-H···π interactions involving the aromatic ring. mdpi.com
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | 40 - 50% | Van der Waals forces between hydrogen atoms |
| O···H / H···O | 25 - 35% | Hydrogen bonding and other polar interactions |
| C···H / H···C | 10 - 20% | Weak interactions involving the carbon framework and hydrogen |
| C···C | < 5% | π-π stacking interactions between aromatic rings |
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. escholarship.org By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. mdpi.com
For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., etherification, Claisen rearrangement of the allyl group), computational studies can:
Propose and validate reaction mechanisms: By comparing the energy profiles of different possible pathways, the most favorable mechanism can be identified. mdpi.com
Characterize transition states: Frequency calculations are used to confirm that a calculated transition state structure has exactly one imaginary frequency corresponding to the reaction coordinate.
Explain selectivity: In cases where multiple products are possible, computational studies can rationalize the observed regioselectivity or stereoselectivity by comparing the activation barriers leading to each product.
For example, a computational study on the synthesis of a related compound, 4-[(2-isopropoxyethoxy)methyl]phenol, highlighted the importance of reaction parameters, which could be further explored mechanistically using DFT. researchgate.net Such studies provide deep insights into the factors controlling the reaction, aiding in the optimization of synthetic procedures. mdpi.com
Applications in Advanced Materials and Chemical Technologies
Monomeric Precursor in Polymer Science
As a monomer, 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol offers multiple reactive sites that can be exploited to construct polymers with tailored characteristics. The presence of the allyl group allows for addition polymerization, while the phenolic hydroxyl group can be engaged in other types of polymer-forming reactions or post-polymerization modifications.
The prop-2-en-1-yl (allyl) group is amenable to radical polymerization, enabling the synthesis of homopolymers and copolymers. Studies have demonstrated the polymerization of similar allyl-containing monomers to produce materials with distinct thermal and mechanical properties. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, creating free radicals that attack the double bond of the allyl group. This process leads to the formation of long-chain polymers, with the general structure of poly(this compound). The resulting polymers often possess a combination of properties derived from the rigid phenolic backbone and the flexible ether linkages.
Research into analogous phenolic monomers has shown that their polymerization can lead to materials with high thermal stability and char yield, attributes that are highly desirable for applications in flame-retardant materials and high-performance composites.
To fine-tune the properties of the resulting materials, this compound can be copolymerized with other vinyl or acrylic monomers. This strategy allows for the precise control over the final properties of the copolymer, such as its glass transition temperature, solubility, and mechanical strength. For instance, copolymerization with monomers like styrene (B11656) or methyl methacrylate (B99206) can yield materials with enhanced processability and optical clarity. The incorporation of this functional monomer into a polymer chain can also introduce specific functionalities, such as hydrophilicity or the ability to coordinate with metal ions, depending on the comonomer used.
| Copolymer System | Comonomer | Resulting Properties | Potential Applications |
| This compound - Styrene | Styrene | Improved thermal stability, tunable refractive index | Optical resins, high-performance plastics |
| This compound - Methyl Methacrylate | Methyl Methacrylate | Enhanced optical clarity, increased polarity | Adhesives, coatings, optical materials |
| This compound - Acrylonitrile | Acrylonitrile | Increased chemical and solvent resistance | Barrier films, specialty fibers |
This table presents potential copolymer systems and their expected properties based on the known behavior of similar functional monomers.
The bifunctional nature of this compound, with its polymerizable allyl group and reactive phenol (B47542) group, makes it a candidate for the development of cross-linking agents. After polymerization through the allyl group, the pendant phenolic hydroxyl groups can undergo further reactions to form a cross-linked network. This cross-linking can significantly enhance the thermal stability, chemical resistance, and mechanical properties of the material. For example, the phenol groups can react with aldehydes, such as formaldehyde, or with epoxy resins to create a rigid, three-dimensional polymer network. This approach is instrumental in the formulation of thermosetting resins, adhesives, and composite matrices.
Components in Optoelectronic Devices and Functional Materials
The electronic and structural characteristics of this compound lend themselves to applications in the field of optoelectronics and smart materials. The aromatic phenol ring provides a degree of electronic conjugation, which can be beneficial for charge transport and light-emitting properties.
While direct application of this specific monomer in commercial OLEDs is not widely documented, its structural motifs are relevant to materials used in such devices. The phenolic and ether components can be found in polymers designed for host materials or hole-transporting layers in OLEDs. By modifying the core structure, for instance, by attaching chromophoric or charge-transporting moieties to the phenol group, it is conceivable to synthesize materials with tailored optoelectronic properties. The polymerizable allyl group provides a means to lock these functional units into a stable polymeric film, which is advantageous for the longevity and performance of an OLED device.
The phenolic hydroxyl group of this compound is a key feature for its use in sensors and responsive materials. This group can act as a hydrogen bond donor and can be deprotonated, making it sensitive to changes in pH. Polymers incorporating this monomer could thus be designed as chemical sensors that respond to acidic or basic environments through changes in their optical or electronic properties. Furthermore, the phenol group can chelate with various metal ions, which could be exploited for the development of sensors for heavy metals or other environmental pollutants. The integration of this monomer into hydrogels or other stimuli-responsive polymer networks could lead to materials that change their shape, volume, or color in response to specific chemical or physical signals.
Ligand Design and Catalytic Applications
Phenol-based ligands, particularly those with additional donor atoms, are widely employed in the synthesis of metal complexes for catalysis. The oxygen atom of the phenolic hydroxyl group in this compound can coordinate to a metal center. Furthermore, the ether oxygen atoms within the ethoxyethoxy side chain could potentially participate in chelation, thereby stabilizing the metal complex.
The synthesis of such complexes would typically involve the deprotonation of the phenolic hydroxyl group with a suitable base, followed by the reaction with a metal salt (e.g., chlorides, acetates, or alkoxides of transition metals). The presence of the flexible ethoxyethoxy chain could allow for the formation of stable five- or six-membered chelate rings with the metal center, a common feature in many effective catalysts.
For instance, phenoxy-imine ligands, which share the core phenol-based structure, are known to form stable complexes with a variety of transition metals, including titanium, zirconium, and iron. researchgate.net These complexes are often synthesized by reacting the corresponding ligand with a metal precursor in an appropriate solvent. Similarly, this compound could be functionalized, for example, by introducing an imine group ortho to the hydroxyl group, to create a bidentate or tridentate ligand capable of forming highly stable metal complexes.
Table 1: Potential Metal Complexes with Ligands Derived from this compound
| Potential Ligand Type | Metal Center(s) | Potential Coordination |
| Phenoxy | Ti(IV), Zr(IV), Hf(IV) | Monodentate (O) |
| Phenoxy-ether | Ru(III), Fe(III), Cr(III) | Bidentate (O, O) |
| Functionalized Phenoxy-imine | Ni(II), Cu(II), Co(II) | Bidentate (N, O) or Tridentate |
Metal complexes derived from phenol-based ligands have demonstrated significant catalytic activity in a wide range of organic transformations and polymerization reactions. researchgate.netmdpi.com The electronic properties of the ligand, which can be tuned by substituents on the aromatic ring, play a crucial role in determining the catalytic performance of the metal center.
In the context of organic transformations, such complexes can catalyze reactions like oxidation, reduction, and carbon-carbon bond formation. For example, ruthenium(III) complexes with phenoxy-imine ligands have been investigated for the catalytic oxidation of cycloalkanes and the epoxidation of cycloalkenes. researchgate.net
A significant area of application for such metal complexes is in the field of polymerization. nih.gov Phenoxy-imine and related phenoxy-based catalysts are well-known for their high activity in olefin polymerization, producing polymers with specific properties. researchgate.net The steric and electronic environment around the metal center, dictated by the ligand, influences the rate of polymerization, the molecular weight of the polymer, and its tacticity.
The presence of the allyl group in this compound introduces an additional functionality. This group could potentially be used to tether the catalytic complex to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Alternatively, the allyl group could participate in polymerization reactions, leading to the formation of functional polymers with pendant catalytic sites.
Table 2: Potential Catalytic Applications of Metal Complexes Based on this compound Derivatives
| Reaction Type | Catalyst Type | Potential Products |
| Olefin Polymerization | Ti(IV) or Zr(IV) phenoxy-imine type | Polyolefins |
| Ring-Opening Polymerization | Zn(II) or Al(III) phenoxy-ether type | Polyesters, Polycarbonates |
| Cycloalkane Oxidation | Ru(III) phenoxy-imine type | Alcohols, Ketones |
| C-C Coupling Reactions | Pd(II) or Ni(II) phenoxy-phosphine type | Biaryls, Substituted Alkenes |
Building Blocks for Chemical Probes and Bioconjugates
The unique combination of a phenol ring, a flexible hydrophilic linker, and a reactive allyl group makes this compound a promising scaffold for the design of chemical probes and for bioconjugation applications.
The phenol moiety can serve as a recognition element or be functionalized to introduce fluorescent dyes, quenchers, or other signaling units. The ethoxyethoxy linker can improve water solubility and provide spatial separation between the recognition element and the reactive handle. The terminal allyl group is a versatile functional group that can participate in a variety of selective ligation reactions.
For instance, the development of chemical probes often involves the functionalization of natural phenols to enhance their biological activity or to introduce reporter groups. nih.gov The synthesis of such probes can leverage the reactivity of the phenolic hydroxyl group or the aromatic ring.
The allyl group is particularly useful for bioconjugation. Thiol-ene "click" chemistry, a highly efficient and bioorthogonal reaction, can be used to conjugate the molecule to cysteine residues in proteins or to other thiol-containing biomolecules. nih.gov This strategy has been widely used to attach polymers, drugs, and imaging agents to biological targets. mdpi.com Additionally, the allyl group can undergo other transformations, such as epoxidation or dihydroxylation, to introduce different functionalities for bioconjugation. mdpi.com
Table 3: Potential Bioconjugation Strategies Utilizing the Allyl Group
| Reaction | Reactant | Linkage Formed |
| Thiol-ene Reaction | Thiol-containing biomolecule | Thioether |
| Heck Coupling | Aryl halide | C-C bond |
| Epoxidation followed by Ring-Opening | Nucleophile (e.g., amine, thiol) | Hydroxy-ether/thioether |
| Hydroformylation | H₂, CO, catalyst | Aldehyde for further ligation |
Future Research Directions and Emerging Opportunities
Exploration of Sustainable Synthetic Pathways
The future synthesis of 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol will likely prioritize green chemistry principles to minimize environmental impact and enhance economic viability. alfa-chemistry.com Traditional multi-step syntheses, often relying on stoichiometric reagents and volatile organic solvents, are expected to be replaced by more sustainable alternatives.
Future research will likely focus on:
Catalytic Processes: Developing heterogeneous or homogeneous catalytic systems could streamline the synthesis. For instance, a one-pot synthesis starting from hydroquinone (B1673460) could utilize phase-transfer catalysts for the sequential etherification steps, reducing the need for intermediate purification. acs.org The use of reusable solid catalysts would further enhance the sustainability of the process.
Alternative Energy Sources: Microwave-assisted and sonochemical methods are emerging as energy-efficient alternatives to conventional heating. alfa-chemistry.com These techniques can significantly reduce reaction times and improve yields in ether synthesis.
Renewable Feedstocks: Exploration into synthesizing the phenol (B47542) core from renewable, bio-based sources like lignin (B12514952) is a significant long-term goal. rsc.org Lignin depolymerization can yield a variety of phenolic compounds that could serve as starting materials, aligning the synthesis with circular economy principles. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that generate benign byproducts, such as water. google.com A potential sustainable route could involve the direct reaction of hydroquinone with 2-(allyloxy)ethan-1-ol under catalytic dehydration conditions.
Development of Novel Derivatization Strategies for Enhanced Functionality
The unique trifunctional nature of this compound offers numerous opportunities for chemical modification to tailor its properties for specific applications. nih.gov Future research will focus on selectively targeting the phenolic hydroxyl, the aromatic ring, and the allyl group. researchgate.net
Phenolic Hydroxyl Group: This site is a prime target for introducing new functionalities. Esterification or etherification can modify solubility, polarity, and biological activity. nih.gov For example, creating esters with bioactive carboxylic acids could yield prodrugs, while further etherification could lead to novel polymer building blocks.
Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions. Controlled alkylation, acylation, or halogenation could be used to fine-tune the electronic properties of the molecule, which could be important for applications in electronics or as a ligand in catalysis. rsc.org
Allyl Group: The terminal double bond of the allyl group is highly versatile. It can participate in a wide range of reactions including epoxidation, dihydroxylation, and radical-mediated additions (e.g., thiol-ene click chemistry). nih.gov These modifications can be used to attach the molecule to surfaces, crosslink polymers, or introduce further functional handles. acs.org The allyl group also opens the door for polymerization, allowing the molecule to be used as a monomer for creating functional polymers with tailored properties. nih.gov
Below is an interactive table summarizing potential derivatization strategies.
| Target Site | Reaction Type | Reagents | Potential Enhanced Functionality |
| Phenolic -OH | Esterification | Acyl chlorides, Carboxylic acids | Modified solubility, Prodrug potential, Liquid crystal properties |
| Etherification | Alkyl halides, Epoxides | Increased stability, Polymer building blocks, Altered polarity | |
| Aromatic Ring | Friedel-Crafts Alkylation | Alkenes, Acid catalyst | Increased steric bulk, Modified electronic properties |
| Halogenation | Br₂, Cl₂ | Reactive handle for cross-coupling, Flame retardant properties | |
| Allyl Group | Epoxidation | mCPBA, Oxone | Precursor for polyols, Crosslinking agent for resins |
| Thiol-ene "Click" | Thiols, Photoinitiator | Surface functionalization, Bioconjugation | |
| Polymerization | Radical initiators | Creation of functional polymers, Copolymers with other monomers | |
| Hydroboration-Oxidation | BH₃, H₂O₂/NaOH | Conversion to a primary alcohol for further functionalization |
Advanced Spectroscopic Probing of Reactivity
A thorough understanding of the reactivity of this compound and its derivatives requires the application of advanced spectroscopic techniques. While standard methods like NMR and IR provide basic structural information, future research will employ more sophisticated methods to probe reaction mechanisms and dynamics.
In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy will be crucial for monitoring reactions in real-time. This allows for the identification of transient intermediates and the elucidation of reaction kinetics, providing a deeper understanding of the derivatization and polymerization processes.
2D and Advanced NMR: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the structures of complex derivatives. Furthermore, specialized NMR methods can be used to study conformational changes and intermolecular interactions in multi-component systems.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be vital for confirming the elemental composition of new derivatives. morressier.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide detailed structural information through fragmentation analysis, which is particularly useful for characterizing oligomers and polymer structures. nih.govpurdue.edu
Optical Spectroscopy: UV-Vis and fluorescence spectroscopy will be employed to study the electronic properties of the molecule and its derivatives. Changes in the absorption and emission spectra upon derivatization can provide insights into how chemical modifications affect the molecule's conjugation and potential for optoelectronic applications.
High-Throughput Computational Screening for Structure-Property Relationships
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new materials based on the this compound scaffold. nih.gov High-throughput computational screening can be used to predict the properties of a large library of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. acs.org
Key areas for computational investigation include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energies), and spectroscopic parameters (NMR chemical shifts, vibrational frequencies). mdpi.comresearchgate.net These calculations can help rationalize experimentally observed reactivity and guide the design of derivatives with specific electronic properties.
Quantitative Structure-Activity Relationship (QSAR): By calculating key molecular descriptors (e.g., pKa, logP, bond dissociation energies) for a series of derivatives, QSAR models can be developed to correlate molecular structure with specific properties, such as antioxidant activity or polymer stability. iosrjournals.org This approach can significantly streamline the optimization process. acs.org
Reaction Modeling: Computational modeling can be used to investigate the reaction mechanisms of synthesis and derivatization pathways. By calculating activation energies and reaction enthalpies, the most favorable reaction conditions can be predicted, aiding in the development of more efficient and selective synthetic methods.
The following table outlines potential computational approaches and their applications.
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Molecular geometry, Electronic structure (HOMO/LUMO), Spectroscopic data (NMR, IR) | Rationalize reactivity, Predict optical and electronic properties |
| QSAR Modeling | pKa, LogP, Bond Dissociation Energy (BDE) | Predict antioxidant potential, solubility, and biological activity |
| Molecular Dynamics (MD) | Conformational analysis, Solvation effects, Polymer chain dynamics | Understand behavior in solution, Predict material properties of polymers |
| Transition State Theory | Reaction pathways, Activation energies | Optimize synthetic conditions, Predict regioselectivity of reactions |
Integration into Multi-Component Systems for Synergistic Effects
The multifunctional nature of this compound makes it an ideal candidate for integration into multi-component systems, where it can impart specific properties and potentially lead to synergistic effects. rjpharmacognosy.irscirp.org
Functional Polymers and Resins: As a monomer, its polymerization via the allyl group can produce polymers with pendant phenol and ether functionalities. The phenolic groups can act as built-in antioxidants, improving the thermal and oxidative stability of the polymer. nih.gov The flexible ether linkage could enhance properties like impact resistance or solubility. These polymers could find use in advanced coatings, adhesives, or composites. google.comresearchgate.net
Hybrid Organic-Inorganic Materials: The hydroxyl group can be used to graft the molecule onto the surface of inorganic nanoparticles (e.g., silica, titania), creating hybrid materials. The organic shell could then be further functionalized or polymerized, leading to materials with a unique combination of properties for applications in catalysis, sensing, or advanced composites.
Synergistic Antioxidant Formulations: In combination with other phenolic or flavonoid compounds, it may exhibit synergistic antioxidant effects. researchgate.netresearchgate.nettamu.edu The specific arrangement of the ether and hydroxyl groups could influence its interaction with free radicals and its ability to regenerate other antioxidants.
The exploration of these research avenues will pave the way for novel applications of this compound, transforming it from a mere chemical structure into a versatile platform for advanced materials and functional systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
